molecular formula C19H18BrN3O6S2 B2925699 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate CAS No. 896014-25-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Cat. No.: B2925699
CAS No.: 896014-25-8
M. Wt: 528.39
InChI Key: DAFAVSFDJNEYDL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (2-ethylbutanamido), a thiadiazole ring (1,3,4-thiadiazol-2-yl), a thioether group (thiomethyl), a pyran ring with a ketone group (4-oxo-4H-pyran-3-yl), and a furan ring with a carboxylate ester group (5-bromofuran-2-carboxylate). These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a reaction of a thioamide with a nitrous acid derivative . The pyran ring might be formed via a cyclization reaction, and the bromofuran moiety could be introduced via a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions, the thiadiazole ring could undergo electrophilic substitution, and the bromofuran moiety could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and carboxylate ester groups could enhance its solubility in polar solvents, while the bromine atom could increase its molecular weight and density .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Compounds similar to the queried chemical have been synthesized for exploring their biological activity. For example, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for biocidal properties against bacteria and fungi, showing excellent properties in some cases (Youssef, Abbady, Ahmed, & Omar, 2011).
  • Additionally, thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor kinase, with significant cytotoxicity against liver carcinoma cell lines (Sayed et al., 2019).

Antileishmanial and Anticancer Activities

  • Research on indoloquinones containing a fused benzothiazole ring, a related class of compounds, has demonstrated inhibitory activity against Leishmania species without cytotoxicity to certain cell lines (Tapia et al., 2002).
  • Another study on acylamides with substituted thiadiazoles has explored their auxin activities, revealing low levels of activity and some antiblastic effects on wheat germ (Yue et al., 2010).

Corrosion Inhibition and Industrial Applications

  • Pyranpyrazole derivatives have been studied for their corrosion inhibition properties on mild steel, vital for industrial processes. These compounds have demonstrated significant efficiency and the potential for forming protective films on metal surfaces (Dohare et al., 2017).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This would likely include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The potential biological activities of this compound could make it a subject of interest for future research. Studies could be conducted to explore its synthesis, characterize its physical and chemical properties, investigate its reactivity, and evaluate its biological activity .

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O6S2/c1-3-10(4-2)16(25)21-18-22-23-19(31-18)30-9-11-7-12(24)14(8-27-11)29-17(26)13-5-6-15(20)28-13/h5-8,10H,3-4,9H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFAVSFDJNEYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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